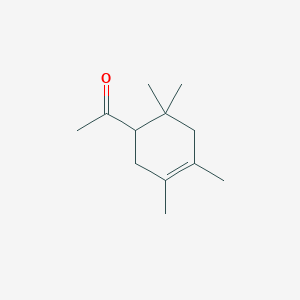
1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one is an organic compound with the molecular formula C₁₂H₂₀O It is characterized by a cyclohexene ring substituted with four methyl groups and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one typically involves the reaction of mesityl oxide with suitable reagents under controlled conditions . The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that utilize optimized reaction conditions to maximize yield and minimize by-products. The use of advanced technologies and equipment ensures efficient production while adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions: 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The methyl groups on the cyclohexene ring can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1,4-Dimethyl-3-cyclohexen-1-yl)ethan-1-one
- 4-(2,5,6,6-Tetramethylcyclohex-2-enyl)but-3-en-2-one
- 3-Buten-2-one, 4-(2,5,6,6-tetramethyl-1-cyclohexen-1-yl)-
Comparison: 1-(3,4,6,6-Tetramethylcyclohex-3-en-1-yl)ethan-1-one stands out due to its unique substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
74631-05-3 |
|---|---|
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(3,4,6,6-tetramethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C12H20O/c1-8-6-11(10(3)13)12(4,5)7-9(8)2/h11H,6-7H2,1-5H3 |
InChI Key |
YTWLXZCSNMOGGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















